molecular formula C8H5NO3 B8039825 5,7-Dioxa-9-aza-benzocyclohepten-6-one

5,7-Dioxa-9-aza-benzocyclohepten-6-one

Cat. No.: B8039825
M. Wt: 163.13 g/mol
InChI Key: JLCAPYXGRHBJBM-UHFFFAOYSA-N
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Description

5,7-Dioxa-9-aza-benzocyclohepten-6-one is a heterocyclic compound featuring a seven-membered ring system fused with a benzene ring. Its structure incorporates two oxygen atoms (at positions 5 and 7) and one nitrogen atom (position 9), forming a bicyclic framework with a ketone group at position 4. This compound is part of the benzodiazepine-related family but distinguishes itself through its unique oxygen substitution pattern. Synonyms include 5,7-Dihydro-6H-dibenzo[b,d]azepin-6-one and 8-azatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one . Its structural complexity and heteroatom arrangement make it relevant in medicinal chemistry and materials science, particularly for studying ring strain, electronic properties, and intermolecular interactions.

Properties

IUPAC Name

1,3,5-benzodioxazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8-11-5-9-6-3-1-2-4-7(6)12-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCAPYXGRHBJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=COC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for 5,7-Dioxa-9-aza-benzocyclohepten-6-one are not extensively documented in the available literature. it is typically synthesized through complex organic reactions involving multiple steps.

Chemical Reactions Analysis

5,7-Dioxa-9-aza-benzocyclohepten-6-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions involving common reagents can yield various substituted products.

Scientific Research Applications

5,7-Dioxa-9-aza-benzocyclohepten-6-one has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dioxa-9-aza-benzocyclohepten-6-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Oxo-9-deazapurine (9-Deazahypoxanthine, 9dhx)

  • Structural Features : A purine analog with a six-membered ring containing one oxygen (position 6) and two nitrogen atoms (positions 7 and 9). Unlike the target compound, it lacks fused aromatic rings and sulfur/sulfone groups.
  • Synthesis: Prepared via modified literature methods using aqueous CuSO₄ or methanolic Cu(NO₃)₂, yielding copper(II) complexes with distinct coordination geometries .
  • Applications : Primarily used in coordination chemistry for studying metal-ligand interactions. Its UV-Vis and IR spectra differ significantly from 5,7-Dioxa-9-aza-benzocyclohepten-6-one due to the absence of fused aromatic systems.

6-Chloro-7-cyano-3-(2-hydroxybenzylidene)-1-methylhydrazino-1,4,2-benzodithiazine 1,1-dioxide

  • Structural Features: A benzodithiazine derivative with sulfur/sulfone groups, a cyano substituent, and a hydroxybenzylidene moiety. Its six-membered ring contrasts with the seven-membered ring of the target compound.
  • Spectroscopic Data : Exhibits IR peaks at 2235 cm⁻¹ (C≡N) and 1160 cm⁻¹ (SO₂), absent in the target compound. The presence of sulfone groups enhances thermal stability, as evidenced by a decomposition point of 314–315°C .

Spiro[4.5]decane-6,10-dione Derivatives

  • Structural Features : Spirocyclic compounds with fused oxa-aza rings, such as 7-oxa-9-aza-spiro[4.5]decane-6,10-dione. These feature a six-membered oxygen-containing ring fused to a five-membered nitrogen-containing ring, differing in ring size and substitution patterns from the target compound.
  • Synthesis : Formed via reactions involving 2-Oxa-spiro[3.4]octane-1,3-dione and benzothiazol-2-yl-amine derivatives. Their synthesis emphasizes cyclization and spirojunction, contrasting with the fused bicyclic approach for the target compound .

Hexachloro-benzodioxathiepin Derivatives (Endosulfan Analogs)

  • Structural Features : Contain a benzodioxathiepin core with chlorine substituents and sulfur atoms. For example, 6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-3,3-dioxide has a bicyclic system with sulfur and oxygen but lacks nitrogen.
  • Environmental Impact : Used historically as pesticides (e.g., α-endosulfan), these compounds exhibit higher toxicity and environmental persistence compared to the nitrogen-containing target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Heteroatoms Key Substituents Synthesis Method Applications
This compound Benzocycloheptenone O, N Ketone (C6) Cyclization of fused precursors Medicinal chemistry, materials
6-Oxo-9-deazapurine Purine analog O, N None Aqueous/methanolic Cu(II) reactions Coordination chemistry
Benzodithiazine 1,1-dioxide Benzodithiazine S, O Cl, CN, hydroxybenzylidene Condensation reactions Thermal stability studies
Spiro[4.5]decane-6,10-dione derivatives Spirocyclic oxa-aza O, N Benzothiazolyl, hydroxyaryl Spirocyclization Organic synthesis intermediates
Hexachloro-benzodioxathiepin Benzodioxathiepin S, O Cl₆ Chlorination of dioxathiepin Pesticides (historical use)

Research Findings and Mechanistic Insights

  • Electronic Properties : The ketone group in this compound contributes to electron-deficient aromatic systems, enhancing reactivity toward nucleophiles compared to sulfur-containing analogs like benzodithiazine .
  • Thermal Stability : Sulfone-containing compounds (e.g., benzodithiazine 1,1-dioxide) exhibit higher decomposition temperatures (>300°C) than the target compound, likely due to stronger S=O bonds .
  • Metal Coordination : Unlike 9dhx, which forms stable Cu(II) complexes, the target compound’s fused ring system may limit metal coordination flexibility due to steric hindrance .

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